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4-Amino-5-bromo-2-

chloropyrimidine

Cat. No.: B1273702 Get Quote

Introduction

4-Amino-5-bromo-2-chloropyrimidine is a versatile heterocyclic building block of significant

interest in medicinal chemistry.[1][2][3] Its trifunctional nature, featuring amino, bromo, and

chloro groups on a pyrimidine core, provides multiple reactive sites for chemical modification.

This allows for the strategic and selective introduction of various substituents, making it an

invaluable intermediate in the synthesis of complex, biologically active molecules.[4] Pyrimidine

derivatives are known to exhibit a wide range of biological activities, including anticancer,

antiviral, anti-inflammatory, and antimicrobial properties.[1][5] Notably, this scaffold is a key

component in the development of kinase inhibitors, which are crucial in modern cancer therapy.

[4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-bromo-2-chloropyrimidine is

presented in Table 1.
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Property Value Reference

Molecular Formula C₄H₃BrClN₃ [6]

Molecular Weight 208.44 g/mol [4]

Melting Point 127.3-128.4 °C [1]

Boiling Point 315.5±37.0 °C (Predicted) [1]

Density 1.834±0.06 g/cm³ (Predicted) [1]

Flash Point 144.59 °C [1]

Solubility Slightly soluble in water. [3]

Synthetic Applications & Methodologies
The unique arrangement of functional groups on 4-Amino-5-bromo-2-chloropyrimidine
allows for selective and sequential reactions. The chlorine atom at the C2 position is activated

by the electron-withdrawing pyrimidine nitrogens, making it susceptible to nucleophilic aromatic

substitution (SNAr). The bromine atom at the C5 position is well-suited for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
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Caption: General synthetic workflow for the diversification of 4-Amino-5-bromo-2-
chloropyrimidine.

Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for

developing kinase inhibitors, due to its resemblance to the purine core of ATP, allowing it to

competitively bind to the kinase's ATP-binding site.[9] Derivatives of 5-bromopyrimidines have
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been successfully synthesized and evaluated as potent inhibitors of various kinases, such as

Aurora kinases and Bcr-Abl tyrosine kinase, which are implicated in different cancers.[9][10][11]
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Caption: Simplified Aurora Kinase signaling pathway in mitosis and its inhibition.

Table 2 provides examples of the biological activity of bromo-pyrimidine derivatives as Bcr-Abl

tyrosine kinase inhibitors, demonstrating the potential of this scaffold.
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Compound
ID

Structure (R
groups on
pyrimidine
core)

Target IC₅₀ (µM) Cell Line Reference

5c

R2=-NH-

(CH₂)₂-

morpholine,

R4=-NH-

phenyl-Cl

Bcr-Abl

Kinase
0.05 K562 [10]

5e

R2=-NH-

(CH₂)₂-

morpholine,

R4=-NH-

phenyl-F

Bcr-Abl

Kinase
0.09 K562 [10]

6g

R2=-NH-

(CH₂)₂-

piperidine,

R4=-NH-

phenyl-CF₃

Bcr-Abl

Kinase
0.04 K562 [10]

9e

R2=-NH-

phenyl-OCH₃,

R4=-NH-

piperidine-

SO₂-phenyl

Bcr-Abl

Kinase
0.08 K562 [10]

10c

R2=-NH-

phenyl-Cl,

R4=-NH-

piperidine-

CO-phenyl-Cl

Bcr-Abl

Kinase
0.07 K562 [10]

Dasatinib
(Standard

Drug)

Bcr-Abl

Kinase
0.001 K562 [10][11]
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Note: Data is for compounds synthesized from the related starting material 5-bromo-2,4-

dichloropyrimidine to illustrate the potential of the 5-bromopyrimidine scaffold.[10]

Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-bromo-2-
chloropyrimidine
This protocol is based on the synthesis from 5-bromo-2,4-dichloropyrimidine.[1]

Materials:

5-bromo-2,4-dichloropyrimidine

Ammonia (aqueous solution or gas)

Ethanol

Water

1000 mL three-necked flask

Stirring apparatus

Reflux condenser

TLC plates

Procedure:

In a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and an excess of

aqueous ammonia.

Stir the mixture vigorously and heat to reflux for 3-5 hours.

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the resulting precipitate to collect the crude product.

Wash the crude product sequentially with ethanol (200 mL) and water (500 mL) to remove

impurities.

Dry the purified product under vacuum to yield 4-Amino-5-bromo-2-chloropyrimidine.

Protocol 2: General Protocol for Suzuki-Miyaura
Coupling at the C5-Position
This is a generalized protocol for the palladium-catalyzed cross-coupling of an arylboronic acid

with the 5-bromo substituent.[9][12][13]

1. Preparation
- Add pyrimidine, boronic acid,
and base to a Schlenk flask.

2. Catalyst Addition
- Add Palladium catalyst

(e.g., Pd(PPh₃)₄).

3. Inert Atmosphere
- Evacuate and backfill

flask with Argon/Nitrogen.

4. Solvent Addition
- Add degassed solvent
(e.g., Dioxane/Water).

5. Reaction
- Heat mixture (e.g., 80-100°C).

- Monitor by TLC/LC-MS.

6. Workup & Purification
- Cool, dilute, filter.

- Wash with water/brine.
- Purify by chromatography.

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

4-Amino-5-bromo-2-chloropyrimidine (1.0 equiv.)

Arylboronic acid (1.2 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9][12]

Base (e.g., K₃PO₄, 2.0 equiv.)[9][12]

Solvent system (e.g., 1,4-Dioxane/Water)[9][12]

Inert gas (Argon or Nitrogen)

Flame-dried Schlenk flask
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Procedure:

To a flame-dried Schlenk flask, add 4-Amino-5-bromo-2-chloropyrimidine (1.0 equiv.), the

arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three

times.

Add the degassed solvent system to the flask.

Add the palladium catalyst to the reaction mixture.

Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic

solvent (e.g., ethyl acetate) and filter through a pad of celite.

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous

sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 4-

amino-5-aryl-2-chloropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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